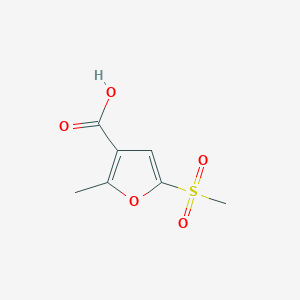

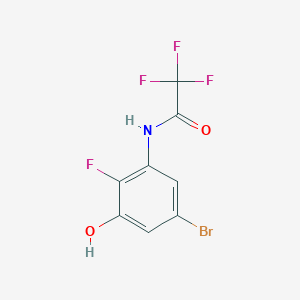

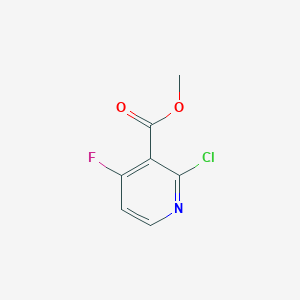

![molecular formula C10H14N2O4 B1383670 3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2059988-63-3](/img/structure/B1383670.png)

3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

“3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 2059988-63-3 . It has a molecular weight of 226.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-7(8(13)14)12(4)11-6/h5H,1-4H3,(H,13,14) .Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Polymerization

This compound is used in the controlled ring-opening polymerization of polypeptoids, which are polymers that mimic the structure of peptides. These polypeptoids have carboxylic acid groups on the N-substituent, making them useful building blocks for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antioxidant potential . They have shown good scavenging potential, which is comparable to ascorbic acid (positive control) .

Antibacterial Drug Development

Research into novel quinolines featuring a 5-azaspiro moiety, which includes this compound, has revealed potent antibacterial activity against respiratory pathogens. This suggests its application in the development of antibacterial drugs.

Organic Synthesis

The compound is also used in organic synthesis, particularly in the preparation of amino acid ionic liquids (AAILs) derived from tert-butyloxycarbonyl-protected amino acids. These AAILs are room-temperature ionic liquids with multiple reactive groups .

Peptide Cyclization Analysis

It has been involved in studies analyzing the cyclization structures of peptides and their corresponding N-carboxyanhydrides (NCAs), using computational methods to optimize properties such as distance and angles to find the potential energy surface (PES) .

Deprotection in Flow Chemistry

A novel use of this compound involves its application in flow chemistry for the selective deprotection of the BOC protecting group. This process allows for near quantitative and selective deprotection at high temperatures in a short time using a zinc-hydroxyapatite (Zn-HAP) column .

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The mode of action of this compound is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine during subsequent reactions, preventing it from reacting with other reagents. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

For instance, it could play a role in peptide synthesis, where amine protection is often required .

Pharmacokinetics

The group’s removal could also be a significant metabolic step .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In general, the addition of the Boc group to an amine would protect the amine from reacting with other substances. This could be beneficial in complex organic syntheses where selective reactions are necessary .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the addition and removal of the Boc group. A basic environment is needed for the addition of the Boc group, while an acidic environment is required for its removal . Temperature could also be a significant factor, as certain reactions might require specific temperatures .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The tert-butoxycarbonyl (BOC) group is a widely used protecting group in organic synthesis . Future research could explore more efficient methods for adding and removing the BOC group, as well as potential applications of “3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid” in various chemical reactions.

Eigenschaften

IUPAC Name |

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-7(8(13)14)12(4)11-6/h5H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSBWXFIGQPWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

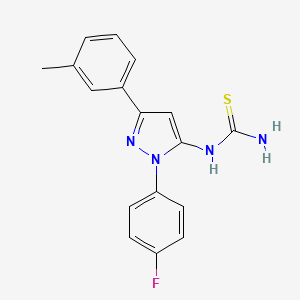

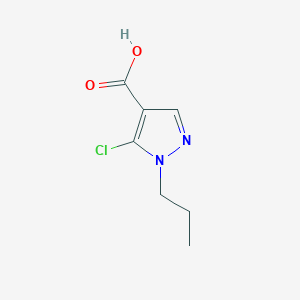

![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)

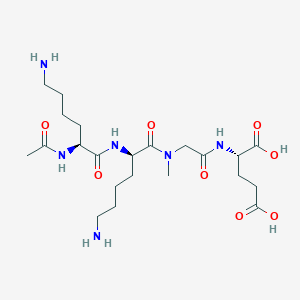

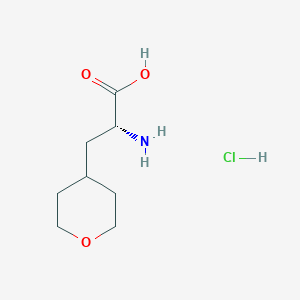

![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383592.png)

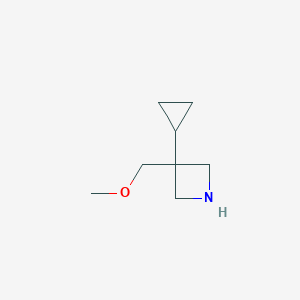

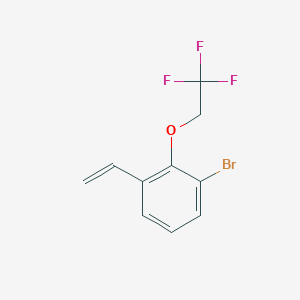

![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)

![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)

![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)